molecular formula C28H33FN4O5 B12635420 C28H33FN4O5

C28H33FN4O5

Cat. No.: B12635420
M. Wt: 524.6 g/mol
InChI Key: FGDHEBYIHMHJPD-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule with a variety of functional groups, including a fluorobenzamide moiety, an oxazole ring, and several methyl and methoxy groups. It has significant potential in various scientific and industrial applications due to its unique structure and properties.

Preparation Methods

The synthesis of 4-fluoro-N-[(4R,7S,8R)-8-methoxy-4,7,10-trimethyl-5-(4-oxazolylmethyl)-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the fluorobenzamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocyclic ring.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-fluoro-N-[(4R,7S,8R)-8-methoxy-4,7,10-trimethyl-5-(4-oxazolylmethyl)-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]benzamide: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-fluoro-N-[(4R,7S,8R)-8-methoxy-4,7,10-trimethyl-5-(4-oxazolylmethyl)-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and thereby influencing various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

When compared to other similar compounds, 4-fluoro-N-[(4R,7S,8R)-8-methoxy-4,7,10-trimethyl-5-(4-oxazolylmethyl)-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 4-fluoro-N-[(3R,6S,7R)-7-methoxy-3,6,9-trimethyl-4-(1,3-oxazol-4-ylmethyl)-10-oxo-3,4,5,6,7,8,9,10-octahydro-2H-1,4,9-benzoxadiazacyclododecin-12-yl]benzamide
  • 4-fluoro-N-[(3R,6S,7R)-7-methoxy-3,6,9-trimethyl-4-(1,3-oxazol-4-ylmethyl)-10-oxo-3,4,5,6,7,8,9,10-octahydro-2H-1,4,9-benzoxadiazacyclododecin-12-yl]benzamide

These compounds share similar core structures but differ in the specific arrangement of functional groups, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C28H33FN4O5

Molecular Weight

524.6 g/mol

IUPAC Name

7-(4-acetylpiperazin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C28H33FN4O5/c1-5-31-17-21(28(36)30-9-8-19-6-7-25(37-3)26(14-19)38-4)27(35)20-15-22(29)24(16-23(20)31)33-12-10-32(11-13-33)18(2)34/h6-7,14-17H,5,8-13H2,1-4H3,(H,30,36)

InChI Key

FGDHEBYIHMHJPD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C)F)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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